1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone
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Overview
Description
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Grignard Reaction: This step involves the reaction of an organomagnesium compound with a carbonyl group to form a tertiary alcohol.
Condensation Reactions: These reactions are used to form carbon-carbon bonds, often involving the use of bases to facilitate the reaction.
Hydroxylation: Introduction of hydroxyl groups into the molecule, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-acetyl-4-methylbenzene
- 2-Acetyl-4-methylphenol
- 2′-Hydroxy-5′-methylacetophenone
- 2’-Hydroxy-5’-Methylacetophenone
- 5-methyl-2-hydroxyacetophenone
Uniqueness
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[5-[(5-acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone |
InChI |
InChI=1S/C25H24O6/c1-7-9-30-24-14(3)22(28)20(16(5)26)12-18(24)11-19-13-21(17(6)27)23(29)15(4)25(19)31-10-8-2/h1-2,12-13,28-29H,9-11H2,3-6H3 |
InChI Key |
VPORNWKEAYTHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)CC2=CC(=C(C(=C2OCC#C)C)O)C(=O)C)OCC#C |
Origin of Product |
United States |
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